tert-Butyl 3-(cycloheptylamino)propanoate
CAS No.: 1221346-05-9
Cat. No.: VC11707262
Molecular Formula: C14H27NO2
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221346-05-9 |
|---|---|
| Molecular Formula | C14H27NO2 |
| Molecular Weight | 241.37 g/mol |
| IUPAC Name | tert-butyl 3-(cycloheptylamino)propanoate |
| Standard InChI | InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3 |
| Standard InChI Key | HDXSWFSGJRDVTI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCNC1CCCCCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)CCNC1CCCCCC1 |
Introduction
tert-Butyl 3-(cycloheptylamino)propanoate is an organic compound characterized by its ester functional group and the presence of a cycloheptyl amine moiety. Its molecular formula is C14H27NO2, and it features a tert-butyl group attached to a propanoate backbone with a cycloheptylamino substituent at the third carbon atom . This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis
The synthesis of tert-Butyl 3-(cycloheptylamino)propanoate typically involves several steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, the synthesis of similar compounds involves reactions such as esterification and amination, which might be applicable here as well.
Potential Applications
This compound has potential applications in various fields, including:
-
Pharmaceutical Research: Interaction studies involving tert-Butyl 3-(cycloheptylamino)propanoate could focus on its binding affinity towards specific receptors or enzymes, employing techniques like biochemical assays and molecular modeling.
-
Organic Synthesis: The unique structure of this compound, particularly its cycloheptyl amine component, may confer distinct pharmacological properties compared to other similar compounds.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 3-(propan-2-ylamino)propanoate | Contains isopropyl amine instead of cycloheptyl | Potential neuroprotective effects |
| tert-Butyl 3-(hydroxypropoxyl)propanoate | Hydroxy group addition | May have different solubility properties |
| tert-Butyl 3-(2-cyanoethoxy)propanoate | Cyanoethoxy substituent | Different reactivity profile |
The uniqueness of tert-Butyl 3-(cycloheptylamino)propanoate lies in its cycloheptyl amine component, which may confer distinct pharmacological properties compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume